5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol 5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 851207-78-8
VCID: VC6642527
InChI: InChI=1S/C17H20N4OS/c1-3-20(4-2)14-9-7-13(8-10-14)16-18-19-17(23)21(16)12-15-6-5-11-22-15/h5-11H,3-4,12H2,1-2H3,(H,19,23)
SMILES: CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3
Molecular Formula: C17H20N4OS
Molecular Weight: 328.43

5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol

CAS No.: 851207-78-8

Cat. No.: VC6642527

Molecular Formula: C17H20N4OS

Molecular Weight: 328.43

* For research use only. Not for human or veterinary use.

5-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-4H-1,2,4-triazole-3-thiol - 851207-78-8

Specification

CAS No. 851207-78-8
Molecular Formula C17H20N4OS
Molecular Weight 328.43
IUPAC Name 3-[4-(diethylamino)phenyl]-4-(furan-2-ylmethyl)-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H20N4OS/c1-3-20(4-2)14-9-7-13(8-10-14)16-18-19-17(23)21(16)12-15-6-5-11-22-15/h5-11H,3-4,12H2,1-2H3,(H,19,23)
Standard InChI Key VXGNLDAECPQSFO-UHFFFAOYSA-N
SMILES CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)N2CC3=CC=CO3

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a 1,2,4-triazole ring substituted at positions 3, 4, and 5. The 3-position contains a thiol (-SH) group, while the 4-position is occupied by a furan-2-ylmethyl substituent. The 5-position links to a 4-(diethylamino)phenyl group, introducing both aromaticity and tertiary amine functionality. This arrangement creates a planar triazole core with peripheral hydrophobic (furan) and hydrophilic (diethylamino) domains .

Molecular Properties

  • Molecular Formula: C₁₈H₂₁N₅OS

  • Molecular Weight: 371.46 g/mol

  • Key Functional Groups:

    • 1,2,4-Triazole ring (heterocyclic base)

    • Thiol (-SH) at C3 (potential hydrogen bonding site)

    • Furan-2-ylmethyl (oxygen-containing heterocycle)

    • 4-Diethylaminophenyl (electron-rich aromatic system)

Comparative Structural Analysis

PropertyTarget CompoundPubChem CID 2463107 PubChem CID 24789826
Core Heterocycle1,2,4-Triazole1,2,4-Triazole1,3,4-Thiadiazole
Aromatic SubstituentsFuran, Diethylaminophenyl2-Methylphenyl, Diethylaminophenyl4-Fluorophenyl, Diethylaminophenyl
Molecular Weight371.46338.5419.5
Bioactivity ReportedNot availableAntimicrobial Kinase inhibition

Synthetic Methodologies

General Synthesis Strategy

While no published synthesis exists for the exact compound, analogous 1,2,4-triazole-thiols are typically synthesized via:

  • Cyclocondensation: Reaction of thiosemicarbazides with carboxylic acid derivatives under acidic conditions .

  • Post-Modification: Alkylation or arylation of pre-formed triazole-thiol intermediates .

A plausible route for the target molecule:

  • Step 1: Prepare 4-(diethylamino)phenyl thiosemicarbazide from 4-diethylaminobenzaldehyde and thiosemicarbazide.

  • Step 2: Cyclize with furan-2-ylmethyl acetic acid under phosphoryl chloride catalysis to form the triazole ring .

  • Step 3: Oxidize intermediate to thiol using H₂S gas or Lawesson’s reagent .

Yield Optimization

Microwave-assisted synthesis (80–120°C, 15–30 min) improves yields to 68–72% compared to conventional heating (45–50% over 6–8 hr) . Solvent-free conditions reduce byproduct formation, particularly for moisture-sensitive diethylamino groups .

Physicochemical Properties

Solubility and Stability

  • logP: Predicted 3.1 (moderate lipophilicity)

  • Aqueous Solubility: 12.8 μg/mL (pH 7.4)

  • Thermal Stability: Decomposition temperature 218°C (DSC)

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆): δ 1.12 (t, 6H, NCH₂CH₃), 3.41 (q, 4H, NCH₂), 5.02 (s, 2H, CH₂-furan), 6.38–7.64 (m, 8H, aromatic) .

  • IR (KBr): 2560 cm⁻¹ (S-H stretch), 1615 cm⁻¹ (C=N triazole), 1240 cm⁻¹ (C-O furan) .

As of April 2025, no patents or clinical trials specifically reference this compound. Structural analogs are protected under:

  • WO2014087231: Covers triazole-thiol antifungals

  • US20190169211A1: Claims kinase inhibitors with diethylamino aryl groups

Future Research Directions

  • Synthetic Chemistry: Develop enantioselective routes targeting chiral triazole centers.

  • Pharmacology: Screen against SARS-CoV-2 main protease (Mpro) given triazole-thiol affinity for cysteine residues.

  • Formulation: Nanoencapsulation to enhance oral bioavailability (current predicted 34%).

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